

# An In-depth Technical Guide to 2,2-Dimethylbutan-1-ol (Neohexanol)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dimethylbutan-1-ol

Cat. No.: B072336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,2-Dimethylbutan-1-ol**, commonly known as neohexanol, is a branched-chain primary alcohol. Its unique structural feature, a quaternary carbon atom adjacent to the hydroxyl-bearing carbon, imparts significant steric hindrance. This characteristic influences its physical properties, reactivity, and applications, particularly in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of **2,2-dimethylbutan-1-ol**, including its nomenclature, physicochemical properties, synthesis and purification protocols, spectral data, and its emerging role in drug development.

## Nomenclature and Synonyms

The steric bulk of the neohexyl group is a key feature influencing its chemical and biological properties. A comprehensive list of its identifiers is provided below.

Category	Name/Identifier
IUPAC Name	2,2-dimethylbutan-1-ol[1]
Common Name	Neohexanol
CAS Number	1185-33-7[1]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O[1]
Synonyms	2,2-Dimethyl-1-butanol[1], 1-Butanol, 2,2-dimethyl-[1], tert-Amylcarbinol, 2,2-Dimethylbutanol, Neohexyl alcohol

## Physicochemical and Spectral Data

The physical and chemical properties of **2,2-dimethylbutan-1-ol** are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

Property	Value	Reference
Molecular Weight	102.17 g/mol	[1]
Appearance	Colorless liquid	[2]
Odor	Mild, somewhat camphor-like	[2]
Boiling Point	135.85 °C	[3]
Melting Point	-48.42 °C (estimate)	[3]
Density	0.8246 g/cm <sup>3</sup>	[3]
Solubility in Water	7.543 g/L (25 °C)	[3]
Solubility in Organic Solvents	Soluble in ether, acetone, chloroform	[2]
Vapor Pressure	0.00814 mmHg at 25°C	[4]
Refractive Index	1.4188	[3]
Flash Point	120.9 °C	[3]

#### Spectral Data:

- <sup>1</sup>H NMR:** The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule. The spectrum typically shows a triplet for the terminal methyl group of the ethyl moiety, a quartet for the adjacent methylene group, a singlet for the methylene group attached to the hydroxyl group, and a singlet for the two methyl groups on the quaternary carbon.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will show distinct peaks for each of the six carbon atoms in their unique chemical environments.
- IR Spectroscopy:** The infrared spectrum prominently features a broad absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations are observed in the 2850-3000 cm<sup>-1</sup> region, and C-O stretching is typically seen around 1050-1150 cm<sup>-1</sup>.

- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of water, alkyl groups, and other fragments.

## Experimental Protocols

### Synthesis of 2,2-Dimethylbutan-1-ol

#### 4.1.1. Grignard Reaction

A common and effective method for the synthesis of **2,2-dimethylbutan-1-ol** is the Grignard reaction between an appropriate Grignard reagent and an aldehyde. One such route involves the reaction of ethylmagnesium bromide with trimethylacetaldehyde (pivalaldehyde).

Materials:

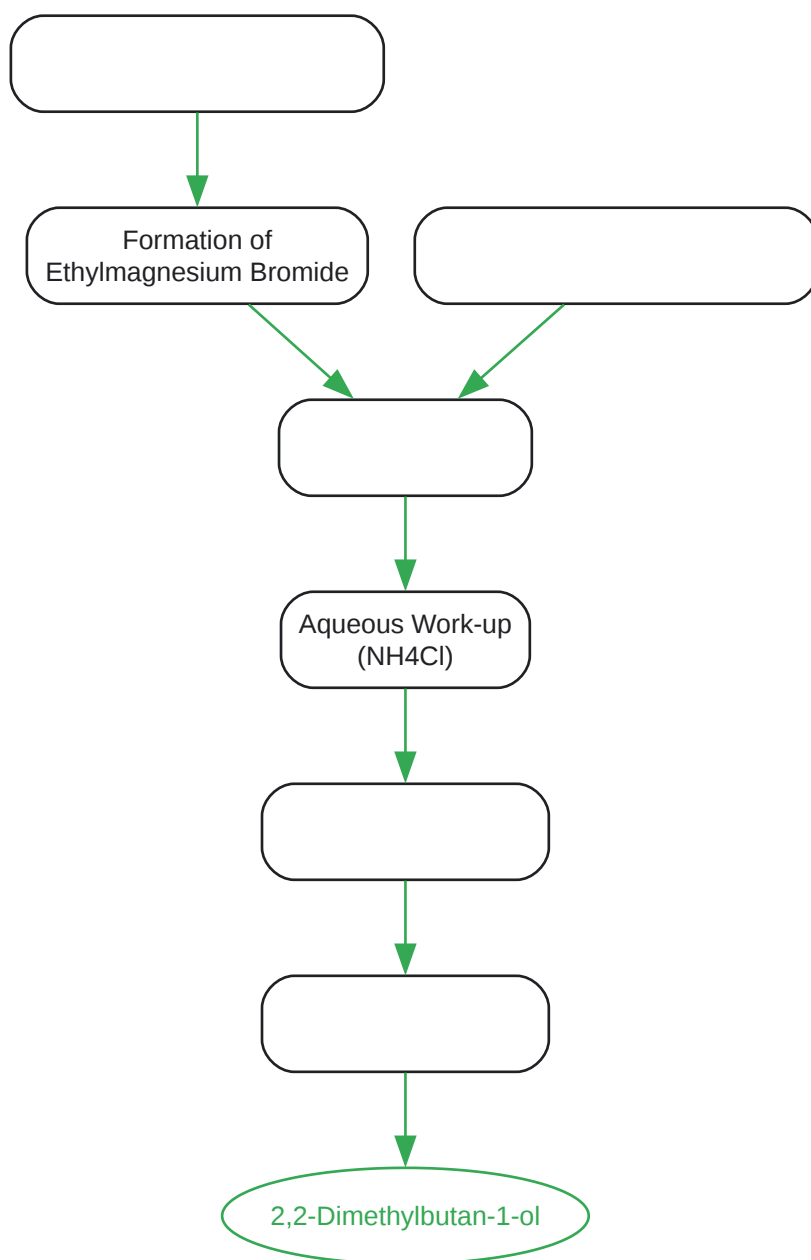
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ethyl bromide
- Trimethylacetaldehyde (Pivaldehyde)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. Once the addition is complete, continue stirring until the magnesium is consumed.

- **Reaction with Aldehyde:** Cool the Grignard reagent solution in an ice bath. Add a solution of trimethylacetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
- **Work-up:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Workflow for Grignard Synthesis of **2,2-Dimethylbutan-1-ol**



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,2-Dimethylbutan-1-ol** via Grignard reaction.

## Purification by Fractional Distillation

Due to its relatively high boiling point and the potential for impurities with similar volatilities, fractional distillation is the recommended method for purifying **2,2-dimethylbutan-1-ol**.

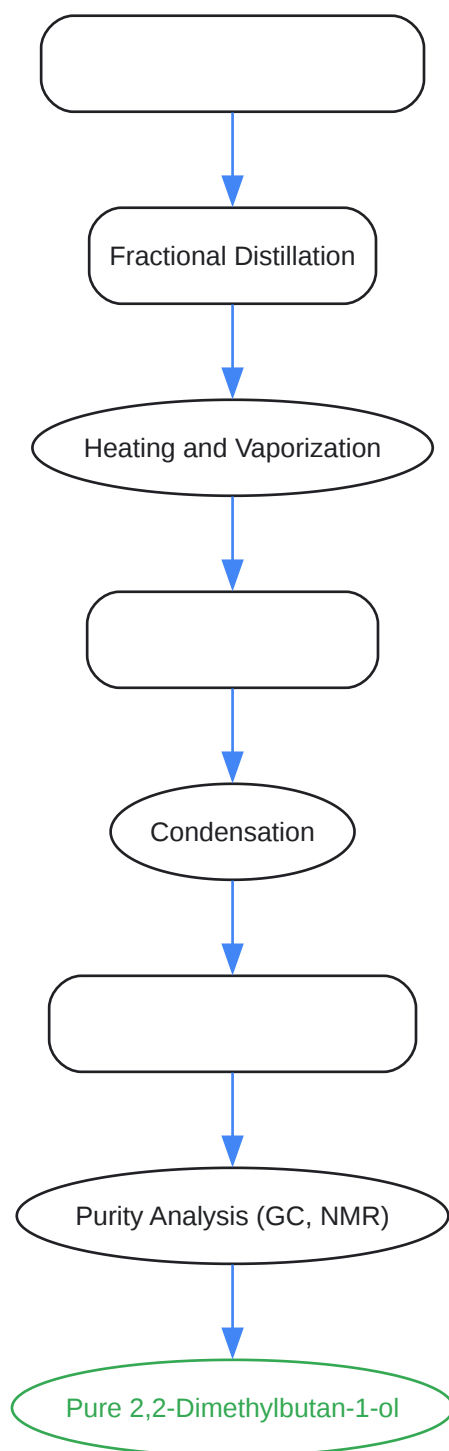
Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude **2,2-dimethylbutan-1-ol** and boiling chips in the round-bottom flask.
- Distillation: Heat the flask gently with the heating mantle. As the liquid boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.
- Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of **2,2-dimethylbutan-1-ol** (approximately 136 °C at atmospheric pressure). Discard any initial fractions that distill at a lower temperature (likely residual solvent) and any higher-boiling residue.
- Analysis: The purity of the collected fraction should be confirmed by techniques such as Gas Chromatography (GC) or NMR spectroscopy.

Workflow for Purification of **2,2-Dimethylbutan-1-ol**



[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **2,2-Dimethylbutan-1-ol** by fractional distillation.



# Applications in Drug Development and Medicinal Chemistry

The neoheptyl moiety of **2,2-dimethylbutan-1-ol** is of growing interest in drug design and medicinal chemistry. Its primary contribution is the introduction of steric bulk, which can be strategically employed to modulate a drug candidate's pharmacological profile.

## 5.1. Steric Hindrance for Enhanced Selectivity and Metabolic Stability

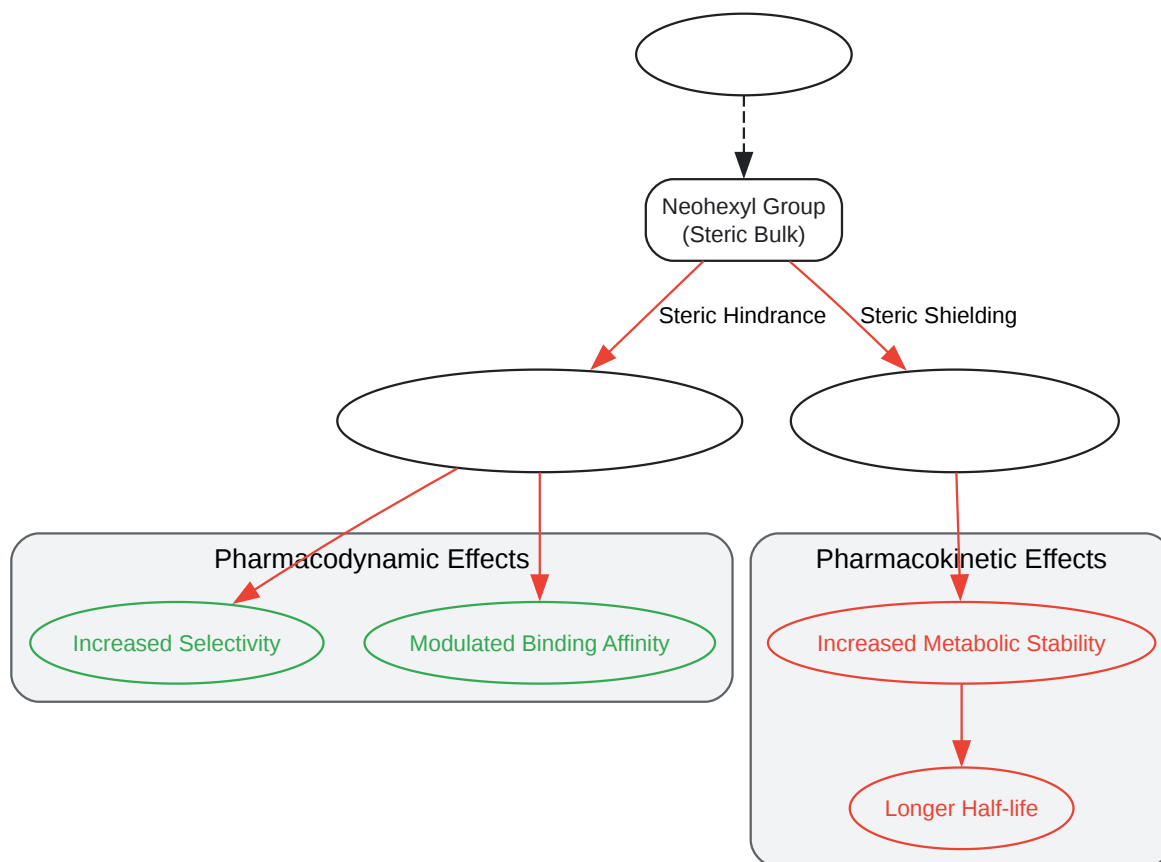
The bulky neoheptyl group can influence how a drug molecule interacts with its biological target. By occupying significant space, it can promote selective binding to a specific receptor subtype or enzyme isoform by sterically clashing with off-target binding sites. This can lead to drugs with improved efficacy and reduced side effects.

Furthermore, the steric shielding provided by the neoheptyl group can protect metabolically labile sites within a drug molecule from enzymatic degradation, particularly by cytochrome P450 enzymes.<sup>[5][6]</sup> This can increase the drug's half-life and improve its pharmacokinetic profile.

## 5.2. A Key Structural Motif in Buprenorphine

A notable example of the neoheptyl group's application is in the potent opioid analgesic, buprenorphine. The side chain of buprenorphine is derived from a molecule structurally related to **2,2-dimethylbutan-1-ol**. The significant steric bulk of this group is crucial for its unique pharmacological profile as a partial agonist at the  $\mu$ -opioid receptor and an antagonist at the  $\kappa$ -opioid receptor.<sup>[7][8]</sup>

## Conceptual Role of Neoheptyl Group in Drug Design



[Click to download full resolution via product page](#)

Caption: Conceptual diagram illustrating the role of the neohexyl group in drug design.

## Metabolism

The metabolism of **2,2-dimethylbutan-1-ol** is expected to follow pathways similar to other branched-chain primary alcohols. The primary route of metabolism is likely oxidation.

- **Oxidation to Aldehyde:** The primary alcohol group can be oxidized to the corresponding aldehyde, 2,2-dimethylbutanal, by alcohol dehydrogenase (ADH).
- **Oxidation to Carboxylic Acid:** The aldehyde can be further oxidized to 2,2-dimethylbutanoic acid by aldehyde dehydrogenase (ALDH).

- **Cytochrome P450 Involvement:** Cytochrome P450 enzymes, particularly CYP2E1, are also known to be involved in the metabolism of alcohols and could contribute to the oxidation of **2,2-dimethylbutan-1-ol**.<sup>[5][6][9]</sup>
- **Conjugation:** The alcohol or its acidic metabolite may undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are readily excreted.

The steric hindrance of the neohexyl group may influence the rate of metabolism, potentially leading to a slower clearance compared to less branched isomers.

## Safety and Handling

**2,2-Dimethylbutan-1-ol** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It is an irritant to the skin and eyes. Users should consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures.

## Conclusion

**2,2-Dimethylbutan-1-ol**, or neohexanol, is a versatile chemical with well-defined physical and chemical properties. Its synthesis and purification are achievable through standard organic chemistry techniques. The most significant aspect of this molecule for researchers in drug development is the steric bulk imparted by the neohexyl group. This feature offers a valuable tool for medicinal chemists to fine-tune the selectivity, metabolic stability, and overall pharmacological profile of drug candidates. As the demand for more sophisticated and targeted therapeutics grows, the strategic incorporation of sterically hindered moieties like the neohexyl group is likely to become an increasingly important strategy in modern drug design.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2-Dimethylbutanol | C<sub>6</sub>H<sub>14</sub>O | CID 14454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. 2,2-dimethylbutan-1-ol|1185-33-7 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloadmaghaleh.com [downloadmaghaleh.com]
- 8. Synthesis, Radiosynthesis and Biological Evaluation of Buprenorphine-Derived Phenylazocarboxamides as Novel  $\mu$ -Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethylbutan-1-ol (Neohexanol)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072336#synonyms-for-2-2-dimethylbutan-1-ol-such-as-neohexanol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)